N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-{6-BENZYL-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is a complex organic compound featuring a thiazolo[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-{6-BENZYL-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-{6-BENZYL-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-{6-BENZYL-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-{6-BENZYL-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
N-(4-ACETYLPHENYL)-2-{6-BENZYL-5,7-DIOXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and heterocyclic core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H18N4O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(6-benzyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C22H18N4O4S/c1-14(27)16-7-9-17(10-8-16)23-19(28)12-25-18-13-31-24-20(18)21(29)26(22(25)30)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,28) |
InChI Key |
AIDCBGMMCBWYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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